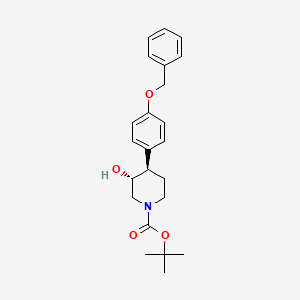

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol is a potent biomedicine . It is an exceptional therapeutic agent utilized in the management of selective ailments . Its intricate molecular configuration enables its advantageous use in the realms of pharmaceutical design and advancement .

Molecular Structure Analysis

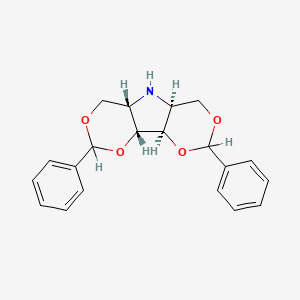

The molecular formula of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol is C20 H21 N O4 . The molecular weight is 339.38 .Physical And Chemical Properties Analysis

The compound is a solid and appears as a powder . It is soluble in Dichloromethane, Ethyl Acetate, and Methanol . The melting point is 144-146°C (lit.) .Scientific Research Applications

Chiral Synthesis

This compound is a stable blocked sugar that can be used for chiral synthesis . Chiral synthesis is a subfield of organic chemistry that involves the study of molecules that are non-superimposable on their mirror images. These molecules, known as chiral molecules, have important applications in the development of pharmaceuticals and agrochemicals.

Asymmetric Reduction

Asymmetric reduction is a type of chemical reaction where a compound is reduced in such a way that it forms an excess of one enantiomer. The compound “1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol” can be used as a chiral auxiliary in asymmetric reduction .

Diels-Alder Cycloaddition Reaction

The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene to form a substituted cyclohexene system. This compound has been shown to be an efficient chiral auxiliary in the Diels-Alder cycloaddition reaction .

Synthesis of Optically Active Glycerol Derivatives

This compound can be used as a starting component for the synthesis of optically active glycerol derivatives with a minimum of protective group chemistry . Optically active glycerol derivatives have applications in the synthesis of biologically active compounds.

Synthesis of Heterocyclic 2,5-dimethanol Derivatives

Heterocyclic 2,5-dimethanol derivatives have a wide range of applications in medicinal chemistry. This compound can be used in the synthesis of these derivatives .

Mechanism of Action

The primary targets of 1,34,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol are : The primary targets of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol are enzymes involved in carbohydrate metabolism. Specifically, it interacts with enzymes responsible for glycosidic bond cleavage and synthesis. These enzymes play crucial roles in cellular processes such as energy production, cell signaling, and structural integrity.

Action Environment

Environmental factors, such as pH, temperature, and enzyme concentration, influence its efficacy. Stability is affected by light exposure and oxidative conditions. Proper storage and handling are crucial to maintain its activity.

properties

IUPAC Name |

(1R,2R,7S,9S)-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-7-13(8-4-1)19-22-11-15-17(24-19)18-16(21-15)12-23-20(25-18)14-9-5-2-6-10-14/h1-10,15-21H,11-12H2/t15-,16-,17+,18+,19?,20?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZNORDFNLLOEI-KCNXKABGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@H]3[C@@H](N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449845 |

Source

|

| Record name | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol | |

CAS RN |

1246812-42-9 |

Source

|

| Record name | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide](/img/structure/B1143102.png)